3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Properties 3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-20-6) is a piperidine-based compound functionalized with a tert-butyl carbamate group and a 3-cyano-pyridin-2-ylamino substituent. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . The compound is synthesized as a key intermediate in pharmaceutical research, particularly for developing kinase inhibitors or other bioactive molecules. It is commercially available with a purity of ≥95% and is typically stored under controlled conditions for lab use .
Properties
IUPAC Name |
tert-butyl 3-[(3-cyanopyridin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-9-5-7-13(11-20)19-14-12(10-17)6-4-8-18-14/h4,6,8,13H,5,7,9,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVTYLARILDNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C17H24N4O2 and a molecular weight of approximately 316.40 g/mol. This compound features a piperidine ring, characterized by the presence of a cyano group and an amino group attached to the pyridine moiety. The tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition suggests potential applications in cancer treatment and other proliferative disorders.
Potential Therapeutic Applications
The primary applications of this compound are in pharmaceutical research and development. Its potential uses include:
- Cancer Treatment : Due to its inhibitory effects on CDKs, it may serve as a lead compound for developing new treatments targeting cell proliferation disorders.
- Anti-inflammatory and Anti-infective Activities : Similar compounds have shown promise in these areas, indicating that this compound may also possess such properties.
Comparative Biological Activity
The following table summarizes the biological activity and unique aspects of compounds structurally similar to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(3-Nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | Nitro group instead of cyano | Antiviral and anti-inflammatory | Different electron-withdrawing properties |
| 4-(6-Amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester | Piperazine ring instead of piperidine | Antitumor activity | Enhanced solubility due to piperazine structure |
| 4-(6-Bromo-pyridin-2-yloxy)-piperidine | Bromine substitution on pyridine | Antimicrobial activity | Halogenated structure may enhance reactivity |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which are crucial for developing its pharmacological profile. Common methods include:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
- Introduction of Functional Groups : Incorporating the cyano and amino groups onto the pyridine moiety.
- Esterification : Converting the carboxylic acid into its tert-butyl ester form to enhance solubility and stability.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological systems. These studies may include:
- Binding Affinity Assays : Evaluating how well the compound binds to CDKs.
- Mechanism of Action Studies : Investigating how the compound affects cell cycle progression.
Such studies are vital for optimizing its efficacy and safety profile in clinical applications.
Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential in regulating the cell cycle, and their inhibition suggests potential applications in treating various proliferative disorders, including cancer. Additionally, compounds with similar structures have shown promise in anti-inflammatory and anti-infective activities, indicating that this compound may also possess such properties.
Pharmaceutical Research Applications
- Cancer Treatment : Due to its ability to inhibit CDKs, this compound may serve as a lead compound for developing new cancer therapies. Research indicates that targeting CDKs can effectively halt the proliferation of cancer cells.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound could also be explored for treating inflammatory diseases.
- Drug Development : The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its pharmacological profile. Studies on its binding affinity to various biological targets are crucial for optimizing its efficacy and safety in clinical applications.
Case Study 1: Cyclin-dependent Kinase Inhibition
A study investigated the binding affinity of 3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester to CDKs. The results indicated a significant inhibitory effect on CDK2 and CDK4, which are pivotal in cell cycle regulation. This inhibition led to reduced cell proliferation in cancer cell lines, demonstrating the potential of this compound in oncology.
Case Study 2: Anti-inflammatory Activity
In another study, derivatives of this compound were tested for their anti-inflammatory properties using an animal model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, suggesting that the compound could be developed into a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-1-carboxylic acid tert-butyl ester backbone but differ in substituent groups, substitution positions, or linker chemistry. Below is a systematic comparison:
Positional Isomers
- 4-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-19-3): Key Difference: The cyano-pyridin-2-ylamino group is attached at the 4-position of the piperidine ring instead of the 3-position. Molecular Weight: 302.37 g/mol (identical to the 3-substituted isomer) . Application: Like its 3-substituted counterpart, this isomer serves as a building block in medicinal chemistry but may exhibit distinct steric or electronic interactions in target binding due to positional variation.
Methylene-Linked Analogs
- 3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-21-7): Key Difference: A methylene (-CH₂-) spacer separates the piperidine ring and the cyano-pyridin-2-ylamino group. Molecular Formula: C₁₇H₂₄N₄O₂; Molecular Weight: 316.40 g/mol .
- 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 320366-57-2): Key Difference: Combines the 4-position substitution with a methylene linker. Molecular Weight: 316.40 g/mol (identical to the 3-position methylene-linked analog) . Application: Used in kinase inhibitor synthesis, where spatial arrangement influences selectivity .
Heterocyclic and Substituent Variants
- tert-butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate: Key Difference: Replaces the cyano-pyridine group with a 6-chloro-2-methylsulfanyl-pyrimidin-4-yl moiety. Impact: The pyrimidine ring introduces different hydrogen-bonding and hydrophobic interactions. The chloro and methylsulfanyl groups enhance electrophilicity and lipophilicity, respectively, which may improve metabolic stability .
- 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: Key Difference: Features a nitro group on the pyridine ring and an oxymethyl (-OCH₂-) linker. Molecular Formula: C₁₆H₂₃N₃O₅; Molecular Weight: 337.37 g/mol .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Analogs
Key Findings :
Positional Isomerism : Substitution at the 3- vs. 4-position on piperidine significantly influences molecular interactions. For example, 3-substituted analogs are more commonly reported in kinase inhibitor research .
Linker Effects : Methylene-linked derivatives exhibit higher molecular weights and altered solubility profiles, which may enhance bioavailability in certain contexts .
Heterocyclic Diversity : Pyrimidine-based analogs (e.g., chloro-methylsulfanyl derivatives) demonstrate improved pharmacokinetic properties compared to pyridine-based compounds, likely due to increased stability .
Research and Industrial Relevance
- Commercial Availability : Suppliers like Chemlyte Solutions and CymitQuimica emphasize the demand for these intermediates in high-throughput synthesis .
Q & A
Advanced Question
- LC-MS/MS to identify low-abundance impurities (e.g., de-cyano byproducts or tert-butyl alcohol adducts).
- Elemental analysis to confirm stoichiometry, especially for nitrogen/carbon content.
- Degradation stress testing (e.g., exposure to light, heat, or acidic conditions) to profile impurity formation pathways .
How can computational modeling predict reactivity or degradation pathways?
Advanced Question
- DFT calculations (e.g., using Gaussian or ORCA) to model reaction intermediates, such as transition states during Boc deprotection or pyridine ring modifications.
- MD simulations to assess solubility and aggregation tendencies in common solvents (e.g., DMF, THF).
- QSAR models to correlate substituent effects (e.g., cyano vs. nitro groups) on stability .
Are there known biological activities or pharmacological targets for this compound?
Basic Question
No direct data are available for this specific compound. However, structurally related tert-butyl piperidine carboxylates are often intermediates in drug discovery (e.g., kinase inhibitors or protease antagonists). Researchers should screen against target libraries (e.g., kinase panels) or use docking studies to hypothesize activity .
What strategies optimize yield in multi-step syntheses involving palladium catalysis?
Advanced Question
- Use ligand screening (e.g., XPhos, SPhos) to enhance coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions.
- Optimize reaction temperature (40–100°C) and base (e.g., Cs₂CO₃ vs. K₃PO₄) to minimize side reactions.
- Purify intermediates via flash chromatography before proceeding to subsequent steps .
How can degradation pathways be elucidated for regulatory documentation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
